25R-Inokosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25R-Inokosterone is a phytoecdysone, a type of steroid hormone found in plants. It is isolated from the roots of Achyranthes bidentata Blume, a plant commonly used in traditional medicine. The compound has a molecular formula of C27H44O7 and a molecular weight of 480.64 g/mol . It is known for its potential biological activities, including anti-inflammatory and anti-atopy effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
25R-Inokosterone can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Achyranthes bidentata Blume using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Achyranthes bidentata Blume are harvested and subjected to solvent extraction. The crude extract is then purified using column chromatography and HPLC to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
25R-Inokosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
25R-Inokosterone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroidal structures and their chemical properties.
Biology: The compound is studied for its role in plant physiology and its effects on insect development.
Medicine: This compound exhibits anti-inflammatory and anti-atopy activities, making it a potential candidate for developing new therapeutic agents
Mechanism of Action
25R-Inokosterone exerts its effects by inhibiting the expression of tumor necrosis factor (TNF) in cells. This inhibition is achieved through the modulation of specific signaling pathways involved in inflammation and immune responses . The compound’s molecular targets include various enzymes and receptors that play a role in these pathways .
Comparison with Similar Compounds
Similar Compounds
Ecdysterone: Another phytoecdysone with similar biological activities.
25S-Inokosterone: A stereoisomer of 25R-Inokosterone with slightly different biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity. Compared to other similar compounds, this compound has shown potent anti-inflammatory and anti-atopy effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H44O7 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1 |
InChI Key |
JQNVCUBPURTQPQ-HZHQMUFISA-N |
Isomeric SMILES |
CC(CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.